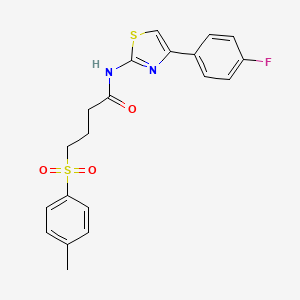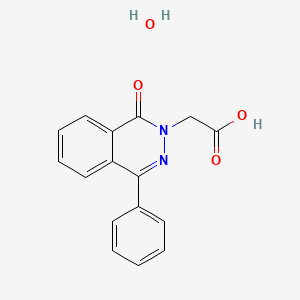
Acide (1-oxo-4-phényl-2(1H)-phtalazinyl)acétique hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate is a chemical compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone core structure, which is a bicyclic system containing a benzene ring fused to a pyrazine ring
Applications De Recherche Scientifique
(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate typically involves the condensation of phthalic anhydride with hydrazine to form the phthalazinone core. This intermediate is then subjected to further reactions to introduce the phenyl group and the acetic acid moiety. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of (1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as hydrazine derivatives.
Substitution: The phenyl group and acetic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives
Mécanisme D'action
The mechanism of action of (1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with DNA or proteins, affecting cellular processes and leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures, such as 1-oxo-2-phthalazinyl acetic acid and 4-phenylphthalazinone.
Phenylacetic acid derivatives: Compounds with similar acetic acid moieties, such as phenylacetic acid and its derivatives.
Uniqueness
(1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid hydrate is unique due to its combination of a phthalazinone core, a phenyl group, and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the phthalazinone core may enhance its biological activity, while the phenyl group and acetic acid moiety contribute to its chemical reactivity and versatility in various applications.
Propriétés
IUPAC Name |
2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3.H2O/c19-14(20)10-18-16(21)13-9-5-4-8-12(13)15(17-18)11-6-2-1-3-7-11;/h1-9H,10H2,(H,19,20);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLCUQJDECARTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol](/img/structure/B2388384.png)
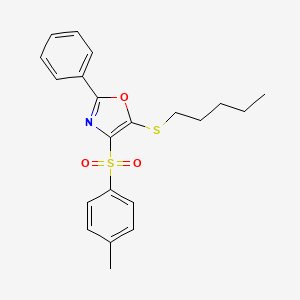
![(Z)-4-((4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoic acid](/img/structure/B2388388.png)
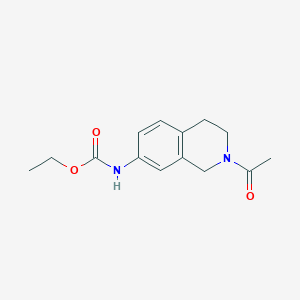
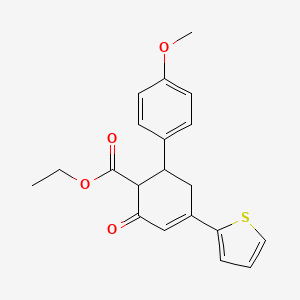
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2388392.png)
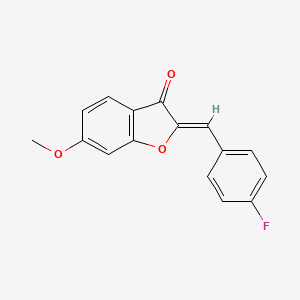
![(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/new.no-structure.jpg)


